molecular formula C5H7N3O2 B13501729 5-amino-1-methyl-1H-imidazole-2-carboxylic acid

5-amino-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13501729
M. Wt: 141.13 g/mol
InChI Key: VOHKLYBNWQOGFR-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method typically employs nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-methyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazole-2-carboxylic acid
  • 2-amino-1-methyl-1H-imidazole-4-carboxylic acid
  • 5-amino-1H-imidazole-4-carboxylic acid

Uniqueness

5-amino-1-methyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid functional groups make it versatile for various chemical reactions and applications .

Properties

IUPAC Name

5-amino-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHKLYBNWQOGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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